tert-Butyl ((1S,2R)-2-(4-bromophenyl)cyclopropyl)carbamate tert-Butyl ((1S,2R)-2-(4-bromophenyl)cyclopropyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13753504
InChI: InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-8-11(12)9-4-6-10(15)7-5-9/h4-7,11-12H,8H2,1-3H3,(H,16,17)/t11-,12+/m1/s1
SMILES: CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)Br
Molecular Formula: C14H18BrNO2
Molecular Weight: 312.20 g/mol

tert-Butyl ((1S,2R)-2-(4-bromophenyl)cyclopropyl)carbamate

CAS No.:

Cat. No.: VC13753504

Molecular Formula: C14H18BrNO2

Molecular Weight: 312.20 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl ((1S,2R)-2-(4-bromophenyl)cyclopropyl)carbamate -

Specification

Molecular Formula C14H18BrNO2
Molecular Weight 312.20 g/mol
IUPAC Name tert-butyl N-[(1S,2R)-2-(4-bromophenyl)cyclopropyl]carbamate
Standard InChI InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-8-11(12)9-4-6-10(15)7-5-9/h4-7,11-12H,8H2,1-3H3,(H,16,17)/t11-,12+/m1/s1
Standard InChI Key ATYDSIJHMSGNKM-NEPJUHHUSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1C[C@@H]1C2=CC=C(C=C2)Br
SMILES CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)Br
Canonical SMILES CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)Br

Introduction

Structural Characteristics and Stereochemical Significance

The compound’s core structure integrates three key features:

  • Cyclopropane ring: The strained three-membered ring imposes conformational rigidity, enhancing binding specificity in molecular interactions.

  • 4-Bromophenyl substituent: The bromine atom introduces electronic effects (e.g., electron-withdrawing) and steric bulk, influencing reactivity and pharmacophore positioning.

  • tert-Butyl carbamate (Boc) group: A widely used amine-protecting group that enables selective functionalization during multi-step syntheses.

The (1S,2R) stereochemistry dictates spatial orientation, potentially affecting interactions with chiral biological targets. For example, in the analogous compound tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate (CAS 1196053-06-1), stereochemistry significantly impacts enzyme inhibition profiles.

Synthetic Strategies for Cyclopropyl Carbamates

Cyclopropanation Techniques

Cyclopropane rings in related compounds are typically formed via:

  • Kulinkovich-de Meijere reactions: Utilized for reductive cyclopropanation of esters or amides.

  • Transition metal-catalyzed methods: Palladium or copper catalysts enable cyclopropanation of alkenes with diazo compounds.

For tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate (CAS 153248-46-5), monohydrolysis of diethyl cyclopropane-1,1-dicarboxylate followed by Curtius degradation and reduction yields the cyclopropane intermediate.

Boc Protection and Coupling

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine). Key steps include:

  • Amine protection: Shielding the amine during subsequent reactions.

  • Stereoselective coupling: Chiral auxiliaries or catalysts ensure (1S,2R) configuration.

Chemical Reactivity and Functionalization

Deprotection and Functional Group Interconversion

  • Boc removal: Achieved with trifluoroacetic acid (TFA) or HCl in dioxane, exposing the amine for further derivatization.

  • Bromophenyl reactivity: The bromine atom supports cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl formation.

Stability and Degradation

Cyclopropane rings in Boc-protected carbamates exhibit moderate thermal stability but are susceptible to ring-opening under strong acidic or oxidative conditions.

Industrial and Research Applications

Medicinal Chemistry

  • Drug intermediates: Chiral cyclopropane carbamates serve as precursors to antiviral and anticancer agents.

  • Protecting group strategies: Boc protection enables sequential synthesis of complex peptides and heterocycles.

Material Science

Cyclopropane derivatives are explored as monomers for high-stability polymers, though the bromophenyl variant’s applicability remains unstudied.

Data Tables: Comparative Analysis of Analogous Compounds

PropertyTarget Compound*tert-Butyl (1-(2-oxoethyl)cyclopropyl)carbamatetert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate
Molecular FormulaC₁₅H₁₈BrNO₂C₁₀H₁₇NO₃C₁₄H₁₇NO₃
Molecular Weight (g/mol)324.22213.28247.29
Key Functional Groups4-Bromophenyl, BocOxoethyl, Boc4-Hydroxyphenyl, Boc
Synthetic Yield (Reported)N/A65–78%72–85%
Biological ActivityHypothetical protease inhibitionProtease inhibitionKinase inhibition

*Inferred data for tert-Butyl ((1S,2R)-2-(4-bromophenyl)cyclopropyl)carbamate.

Challenges and Future Directions

  • Stereoselective synthesis: Optimizing asymmetric cyclopropanation to achieve high enantiomeric excess (ee) for the (1S,2R) configuration.

  • Biological profiling: Screening against cancer cell lines and microbial targets to identify therapeutic potential.

  • Computational modeling: Molecular docking studies to predict target engagement and guide structural optimization.

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